1,2,4-Trichlorobenzene-d3

Descripción general

Descripción

1,2,4-Trichlorobenzene-d3 is an organochlorine compound and one of three isomers of trichlorobenzene . It is a derivative of benzene with three chloride substituents . It is a colorless liquid used as a solvent for a variety of compounds and materials . It is also frequently used to produce dyes and textiles .

Molecular Structure Analysis

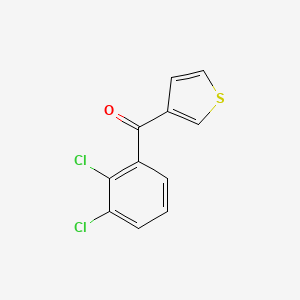

The molecular structure of 1,2,4-Trichlorobenzene-d3 is similar to that of 1,2,4-Trichlorobenzene, with the difference being the presence of three deuterium (D) atoms instead of hydrogen . The empirical formula is C6D3Cl3 .

Chemical Reactions Analysis

The degradation of 1,2,4-Trichlorobenzene on the cabbage-like Co3O4 is hypothesized to act competitively via hydrodechlorination and oxygen-attacking pathways . By the hydrodechlorination pathway, 1,2,4-Trichlorobenzene is successively dechlorinated into the three dichlorobenzenes (DCBs) and then monochlorobenzene (MCB) .

Physical And Chemical Properties Analysis

1,2,4-Trichlorobenzene-d3 is a colorless liquid with an aromatic odor . It has a boiling point of 214 °C, a melting point of 16 °C, and a density of 1.454 g/mL . It is slightly soluble in water .

Aplicaciones Científicas De Investigación

Dielectric and Heat Transfer Fluid

1,2,4-Trichlorobenzene-d3 is used as a dielectric and heat transfer fluid in transformers . It has properties that make it suitable for this application, such as its high dielectric constant and good thermal stability .

Intermediate in Chemical Reactions

This compound acts as an intermediate in various chemical reactions . Its unique structure and properties make it a valuable component in the synthesis of other compounds .

Degreaser

1,2,4-Trichlorobenzene-d3 is used as a degreaser . Its ability to dissolve oils and fats makes it an effective cleaning agent in various industrial applications .

Wood Preservative

It is also used as a wood preservative . The compound can protect wood from decay and insect damage, extending the lifespan of wooden structures .

Solvent for Dyes

This compound is a solvent for dyes . It can dissolve various types of dyes, making it useful in the textile industry .

High-Temperature Solvent in Gel Permeation Chromatography

1,2,4-Trichlorobenzene-d3 is a high-temperature solvent used in gel permeation chromatography, especially for polyethylene and polypropylene . This application takes advantage of its high boiling point and its ability to dissolve certain polymers .

Research on Environmental Pollution

There is ongoing research on the impact of 1,2,4-Trichlorobenzene-d3 on the environment . For example, a study evaluated the tolerance of different rice cultivars to 1,2,4-Trichlorobenzene-d3 pollution in fields . This research is crucial for understanding how to manage and mitigate the effects of this compound on the environment .

Safety and Hazards

Short-term contact with 1,2,4-Trichlorobenzene may cause skin irritation, with symptoms of redness, dryness, and itching . Eye contact may be painful with symptoms of redness, tearing, and stinging . Inhalation of 1,2,4-Trichlorobenzene vapors may cause respiratory tract irritation with symptoms of coughing, sore throat, and runny nose .

Mecanismo De Acción

Target of Action

1,2,4-Trichlorobenzene-d3 is primarily used as a solvent and chemical intermediate to produce other compounds . It is used to dissolve special materials such as oils, waxes, resins, greases, and rubber . .

Mode of Action

As a solvent, it likely interacts with its targets by dissolving them, thereby facilitating their reactions with other substances .

Biochemical Pathways

1,2,4-Trichlorobenzene-d3 is biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage . This process allows the compound to be broken down and utilized by microorganisms, contributing to its role in bioremediation .

Pharmacokinetics

It is known that the compound has a boiling point of 214°c and a density of 1454 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

It is known that trichlorobenzenes, in general, can have toxic effects on the liver and kidney, and are possibly teratogenic . Chronic oral exposure to trichlorobenzenes has been observed to result in increased adrenal weights and vacuolization of the zona fasciculata in the cortex in rats .

Action Environment

1,2,4-Trichlorobenzene-d3 is stable at room temperature, but may react violently if in contact with strong oxidants . Heating, burning, or contact with incompatible materials may give off irritating or toxic fumes . Care must be taken to avoid exposure to light, heat, open flames, and other potential sources of ignition . Environmental factors such as temperature and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

1,2,4-trichloro-3,5,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKONEOXTCPAFI-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583993 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2199-72-6 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2199-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.